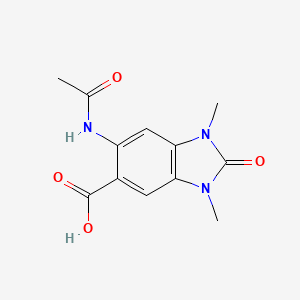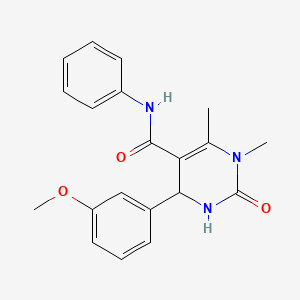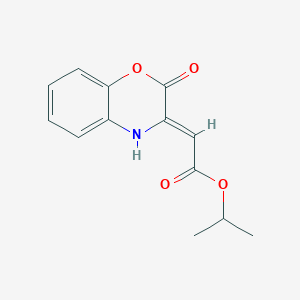![molecular formula C26H24N2O6 B11052934 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11052934.png)
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a diverse array of functional groups, including benzodioxole, hydroxy, methyl, oxo, pyran, indole, and propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyran Ring: The pyran ring can be synthesized via the reaction of a suitable aldehyde with a β-keto ester in the presence of a base.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final compound can be assembled through a series of coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The benzodioxole and indole rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated or nitro-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of the indole moiety suggests it could interact with biological receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The combination of functional groups may confer unique pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure may impart unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to bind to serotonin receptors, suggesting potential neurological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE
- **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE
- **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24N2O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C26H24N2O6/c1-15-10-21(29)25(26(31)34-15)19(16-6-7-22-23(11-16)33-14-32-22)12-24(30)27-9-8-17-13-28-20-5-3-2-4-18(17)20/h2-7,10-11,13,19,28-29H,8-9,12,14H2,1H3,(H,27,30) |
InChI Key |
ONDCIXFMVLFESL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)
![Ethyl 3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11052889.png)
![4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione](/img/structure/B11052891.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11052896.png)


![3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11052908.png)

![N-{2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11052922.png)
![5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11052923.png)
